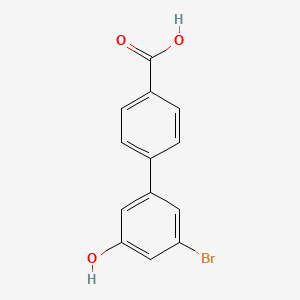

3-Bromo-5-(4-carboxyphenyl)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

4-(3-bromo-5-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO3/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLRKQGGLVBGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40686403 | |

| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261991-91-6 | |

| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40686403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(4-carboxyphenyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 4 Carboxyphenyl Phenol and Its Derivatives

Strategies for Carbon-Carbon Bond Formation in Aryl-Aryl Systems

The central challenge in synthesizing 3-Bromo-5-(4-carboxyphenyl)phenol lies in the construction of the bond connecting the two phenyl rings. Modern organic synthesis offers powerful tools for this transformation, primarily through metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Approaches for Arylation

Metal-catalyzed cross-coupling reactions are the cornerstone for the formation of C-C bonds in biaryl synthesis. The Suzuki-Miyaura coupling is a particularly prominent method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acid derivatives. nih.govlibretexts.org

A plausible Suzuki-Miyaura coupling strategy for this compound would involve the reaction of a halogenated phenolic precursor with a phenylboronic acid derivative. For instance, 3-bromo-5-hydroxybenzoic acid or its protected form could be coupled with (4-carboxyphenyl)boronic acid. The general mechanism for the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a low-valent palladium catalyst (e.g., Pd(0)), transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

The choice of catalyst, ligand, and base is critical for achieving high yields. Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄, are commonly employed. mdpi.com A variety of bases, including carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄), are used to facilitate the transmetalation step. mdpi.comresearchgate.net The reaction is typically carried out in a solvent mixture, such as toluene/ethanol/water or 1,4-dioxane. mdpi.comresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling for Biaryl Synthesis

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Bromophenol | Phenylboronic acid | Pd/C | K₂CO₃ | Toluene/Ethanol/Water | >95 | researchgate.net |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85 | mdpi.com |

| Aryl Carbamates | Arylboronic acids | Ni(cod)₂/PCy₃ | K₃PO₄ | Toluene | 60-98 | nih.gov |

This table presents data from various sources to illustrate the general applicability of the Suzuki-Miyaura coupling.

While Suzuki coupling is highly effective, other cross-coupling reactions like the Hiyama coupling, which utilizes organosilicon reagents, also provide a viable pathway for biaryl synthesis.

Direct C-H Functionalization Techniques

Direct C-H functionalization has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the aromatic rings. In the context of synthesizing this compound, a direct C-H arylation approach could theoretically involve the coupling of a brominated phenol (B47542) with a benzoic acid derivative. However, achieving the desired regioselectivity in such reactions can be challenging and often requires specific directing groups. While a promising area of research, established C-H activation protocols for this specific substitution pattern are less common than cross-coupling methods.

Regioselective Bromination of Phenolic Precursors

The introduction of a bromine atom at the 3-position of the phenolic ring requires a highly regioselective bromination method. The hydroxyl group of a phenol is a strong ortho-, para-directing group. Therefore, to achieve bromination at the meta-position relative to the hydroxyl group, the directing effects of other substituents on the ring must be considered.

In a precursor such as 3-hydroxybenzoic acid, the carboxylic acid group is a meta-director. The combined directing effects of the hydroxyl (ortho, para) and carboxyl (meta) groups would favor bromination at the 5-position (ortho to the hydroxyl and meta to the carboxyl).

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic compounds, including phenols. nih.govnih.gov The selectivity of NBS can be enhanced by using it in conjunction with other reagents or under specific reaction conditions. For example, NBS in the presence of silica (B1680970) gel has been shown to be an effective and selective monobrominating agent for phenols, often favoring the para-position. jcsp.org.pk If the para-position is blocked, bromination occurs at the ortho-position. jcsp.org.pk

Table 2: Regioselective Bromination of Phenols

| Substrate | Brominating Agent | Conditions | Major Product | Yield (%) | Reference |

| Phenol | NBS/Silica gel | CCl₄, room temp. | p-Bromophenol | 72 | jcsp.org.pk |

| p-Cresol | NBS/Silica gel | CCl₄, room temp. | 2-Bromo-4-methylphenol | 68 | jcsp.org.pk |

| Phenol derivatives | NBS/H₂SO₄ | Not specified | para- or ortho-monobrominated | Good to excellent | researchgate.net |

| Phenols | TMSBr/(4-ClC₆H₄)₂SO | Acetonitrile, room temp. | para-Brominated phenols | High selectivity | chemistryviews.org |

This table showcases various methods for the regioselective bromination of phenolic compounds.

For the synthesis of this compound, a potential strategy would be the bromination of 3-(4-carboxyphenyl)phenol. The bulky (4-carboxyphenyl) group might sterically hinder the ortho-positions to the hydroxyl group, potentially favoring bromination at the desired 3-position.

Carboxylic Acid Group Introduction and Modification

The carboxylic acid group on the second phenyl ring can be introduced either before or after the key carbon-carbon bond-forming step.

Oxidation Pathways for Aromatic Carboxylic Acids

If the biaryl core is assembled using a precursor with a methyl group, such as 3-bromo-5-(4-methylphenyl)phenol, the final step would be the oxidation of the methyl group to a carboxylic acid. This transformation can be achieved using various oxidizing agents. A common method involves the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification. Other methods include aerobic photo-oxidation catalyzed by magnesium bromide diethyl etherate.

Hydrolytic Transformations of Nitrile or Amide Precursors

An alternative strategy involves the use of a nitrile or amide group as a precursor to the carboxylic acid. These groups can be introduced onto the aromatic ring and then hydrolyzed in a subsequent step.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemicalbook.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as hydrochloric or sulfuric acid. chemicalbook.com Base-catalyzed hydrolysis is usually performed with a strong base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. chemicalbook.com This two-step process, from nitrile to carboxylic acid, often proceeds through an amide intermediate. chemicalbook.com

Similarly, amides can be hydrolyzed to carboxylic acids. A noteworthy method for the conversion of an amide to a carboxylic acid involves treatment with sodium nitrite (B80452) (NaNO₂) in trifluoroacetic acid (TFA) at low temperatures. This reaction can be highly efficient, providing the carboxylic acid in excellent yield. mdpi.com

Table 3: Hydrolysis of Nitrile and Amide Precursors

| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |

| Ethanenitrile | Dilute HCl | Heat | Ethanoic acid | Not specified | chemicalbook.com |

| Ethanenitrile | NaOH solution, then acid | Heat | Ethanoic acid | Not specified | chemicalbook.com |

| 3-Bromoisothiazole-5-carboxamide | NaNO₂, TFA | 0 °C | 3-Bromoisothiazole-5-carboxylic acid | 95 | mdpi.com |

| 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂, TFA | 0 °C | 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 99 | mdpi.com |

This table illustrates conditions for the hydrolysis of nitriles and amides to carboxylic acids.

Development of Multi-Component and One-Pot Synthetic Sequences

The convergence of multiple synthetic steps into a single, uninterrupted process, known as a one-pot or multi-component reaction, offers significant advantages in terms of efficiency, resource utilization, and waste reduction. For a molecule with the complexity of this compound, a one-pot strategy that combines the formation of the key carbon-carbon bond between the aromatic rings with the introduction of the bromo substituent is highly desirable.

A promising approach for the one-pot synthesis of this compound involves a sequence of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a regioselective bromination. The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids. researchgate.net The subsequent bromination can be achieved using a suitable brominating agent.

A hypothetical, yet plausible, one-pot sequence could commence with a di-halogenated phenol derivative, such as 3,5-dibromophenol (B1293799). The differential reactivity of the bromine atoms could potentially be exploited for a selective mono-arylation via a Suzuki-Miyaura coupling with 4-carboxyphenylboronic acid. Following the successful cross-coupling, an in-situ bromination step could then introduce the bromine atom at the desired position.

The development of such a one-pot process would require careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent to ensure compatibility between the coupling and bromination steps. The table below outlines a conceptual multi-component reaction for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Reagents | Catalyst | Potential Product |

| 3,5-Dibromophenol | 4-Carboxyphenylboronic acid | Base (e.g., K₂CO₃, Cs₂CO₃), Brominating agent (e.g., NBS) | Palladium catalyst (e.g., Pd(PPh₃)₄) | This compound |

This conceptual one-pot synthesis would proceed through two key sequential steps within the same reaction vessel:

Suzuki-Miyaura Cross-Coupling: The initial step involves the palladium-catalyzed reaction between 3,5-dibromophenol and 4-carboxyphenylboronic acid. This reaction would selectively form the biaryl linkage at one of the bromine-substituted positions of the phenol ring. The choice of catalyst and reaction conditions would be critical to favor mono-arylation and prevent di-arylation. The principles of sequential cross-coupling reactions, where the reactivity of different halogens or substitution patterns is exploited, could be applied here. nih.gov

In-situ Bromination: Following the completion of the Suzuki coupling, a brominating agent such as N-bromosuccinimide (NBS) could be introduced into the reaction mixture. This would lead to the regioselective bromination of the newly formed biaryl phenol at the remaining activated position, yielding the final product, this compound. The synthesis of other brominated aromatic compounds has been successfully achieved through bromination of substituted precursors. mdpi.commdpi.com

While a specific one-pot protocol for this compound has not been extensively documented, the feasibility of such a sequence is supported by the wide application of one-pot Suzuki coupling and subsequent functionalization in the synthesis of complex organic molecules. nih.gov The development of such a methodology would represent a significant advancement in the efficient synthesis of this class of compounds. Further research would be necessary to establish the optimal conditions and validate the proposed synthetic route.

Chemical Reactivity and Functional Group Transformations of 3 Bromo 5 4 Carboxyphenyl Phenol

Reactivity of the Bromine Moiety for Further Derivatization

The bromine atom attached to the aromatic ring is a key handle for introducing a wide array of substituents through various cross-coupling and substitution reactions.

Palladium-Catalyzed C-X Bond Transformations for Diverse Substituents

The carbon-bromine bond in 3-Bromo-5-(4-carboxyphenyl)phenol is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | C-C | Biaryl compounds, substituted phenyl derivatives |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp) | Arylalkynes |

| Heck Coupling | Alkenes | C-C (sp2) | Stilbenes, cinnamates |

| Buchwald-Hartwig Amination | Amines | C-N | Arylamines |

| Stille Coupling | Organotin Reagents | C-C | Biaryls, vinylarenes |

These transformations would allow for the introduction of a vast range of functional groups, including alkyl, alkenyl, alkynyl, aryl, and amino moieties, at the position of the bromine atom. The specific conditions for these reactions, such as the choice of palladium catalyst, ligand, base, and solvent, would need to be empirically optimized for this particular substrate.

Nucleophilic Aromatic Substitution Pathways

While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNAr) could potentially occur under forcing conditions or with highly activated nucleophiles. The presence of the electron-withdrawing carboxylic acid group, although meta to the bromine, may have a modest activating effect. More likely, transformation of the bromine through metallation (e.g., with n-butyllithium or magnesium) followed by reaction with an electrophile would provide an alternative route to introduce various substituents.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another versatile site for functionalization, primarily through reactions that target the oxygen atom.

Etherification and Esterification Reactions

The hydroxyl group can readily undergo etherification and esterification to yield a variety of derivatives.

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base (e.g., potassium carbonate, sodium hydride) would produce the corresponding ethers. For example, Williamson ether synthesis could be employed to introduce various alkyl or aryl groups.

Esterification: The phenolic hydroxyl can be acylated using acid chlorides, anhydrides, or carboxylic acids (under conditions such as Fischer-Speier esterification or using coupling agents like DCC) to form esters. These reactions are typically straightforward and high-yielding.

Table 2: Potential Etherification and Esterification Reactions

| Reaction Type | Reagent | Product Type |

| Etherification | Alkyl Halide (e.g., methyl iodide, benzyl (B1604629) bromide) | Alkyl Aryl Ether |

| Esterification | Acid Chloride (e.g., acetyl chloride, benzoyl chloride) | Phenyl Ester |

| Esterification | Carboxylic Anhydride (B1165640) (e.g., acetic anhydride) | Phenyl Ester |

| Esterification | Carboxylic Acid (with catalyst) | Phenyl Ester |

Mitsunobu Reactions

The Mitsunobu reaction offers a powerful method for the conversion of the phenolic hydroxyl group into a variety of other functionalities with inversion of stereochemistry, although this is not relevant for an achiral phenol (B47542). In this reaction, the phenol can be reacted with a nucleophile in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This allows for the formation of C-O, C-N, and C-S bonds under mild conditions. For example, reaction with a carboxylic acid would yield an ester, while reaction with an imide followed by hydrolysis could introduce an amino group.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group on the second phenyl ring is a classic functional group with a rich and well-established chemistry.

The most common transformations of the carboxylic acid group involve its conversion into other functional groups such as esters, amides, and acid chlorides.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using activating agents.

Amide Formation: Reaction with amines in the presence of a coupling agent (e.g., DCC, HATU) would yield the corresponding amides. This is a particularly important transformation in medicinal chemistry for the synthesis of bioactive compounds.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) would convert the carboxylic acid to the more reactive acid chloride, which can then be used to readily form esters and amides.

Table 3: Potential Transformations of the Carboxylic Acid Group

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent | Amide |

| Reduction | LiAlH4 or BH3 | Primary Alcohol |

| Acid Chloride Formation | SOCl2 or (COCl)2 | Acid Chloride |

Amidation and Esterification Reactions

The presence of both a carboxylic acid and a phenolic hydroxyl group allows this compound to undergo amidation and esterification at two different positions, leading to the formation of amides, esters, or mixed amide-ester derivatives.

Amidation of the Carboxylic Acid Group:

The carboxylic acid moiety of this compound can be converted to an amide by reaction with a primary or secondary amine. To facilitate this transformation, the carboxylic acid is typically activated to enhance its electrophilicity. A common laboratory method involves the conversion of the carboxylic acid to a more reactive acid chloride, typically using thionyl chloride (SOCl₂). The resulting acid chloride readily reacts with an amine to form the corresponding amide.

Alternatively, direct amidation can be achieved using coupling agents that promote the condensation of the carboxylic acid and amine. Various catalytic systems have been developed for this purpose, including those based on boronic acids or metal salts like zinc chloride, which can facilitate the reaction under milder conditions. rsc.org For instance, the use of tris(2,2,2-trifluoroethyl) borate (B1201080) has been shown to be effective for the direct amidation of a variety of carboxylic acids with a broad range of amines. nih.gov

Esterification of the Carboxylic Acid and Phenolic Hydroxyl Groups:

Both the carboxylic acid and the phenolic hydroxyl group can be esterified. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl), is a standard method for converting the carboxylic acid to an ester. libretexts.org This reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol. libretexts.org

The phenolic hydroxyl group, being less acidic than the carboxylic acid, typically requires different conditions for esterification. It can be reacted with an acid chloride or an acid anhydride to form a phenyl ester. The reactivity of the phenol can be enhanced by converting it to the more nucleophilic phenoxide ion by treatment with a base.

The selective functionalization of either the carboxylic acid or the phenolic hydroxyl group can be achieved by choosing appropriate reagents and reaction conditions, as well as by using protecting group strategies.

Table 1: Representative Amidation and Esterification Reactions

| Reaction Type | Reactant | Reagent(s) | Product | General Conditions |

| Amidation | This compound | 1. SOCl₂ 2. R¹R²NH | 3-Bromo-5-(4-(N,N-dialkylcarbamoyl)phenyl)phenol | Activation with SOCl₂ followed by reaction with amine |

| Amidation | This compound | R¹R²NH, Coupling Agent (e.g., DCC, EDC) | 3-Bromo-5-(4-(N,N-dialkylcarbamoyl)phenyl)phenol | Room temperature or mild heating in a suitable solvent |

| Esterification (Carboxylic Acid) | This compound | R-OH, H⁺ (cat.) | 3-Bromo-5-(4-(alkoxycarbonyl)phenyl)phenol | Reflux in excess alcohol |

| Esterification (Phenol) | This compound | RCOCl, Base (e.g., Pyridine) | 4-(3-Bromo-5-(acyloxy)phenyl)benzoic acid | Room temperature in a suitable solvent |

Note: This table presents generalized reactions based on the functional groups of this compound. R, R¹, and R² represent generic alkyl or aryl substituents.

Decarboxylation Studies and Products

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for aromatic carboxylic acids. The ease of this reaction is highly dependent on the substitution pattern of the aromatic ring. For benzoic acid derivatives, the presence of electron-donating groups, particularly in the ortho and para positions relative to the carboxylic acid, can facilitate decarboxylation.

In the case of this compound, the hydroxyl group is on a separate phenyl ring and in a meta position relative to the point of attachment of the carboxyl-bearing phenyl ring. Therefore, its electronic effect on the decarboxylation of the 4-carboxylic acid group is not as direct as a substituent on the same ring. However, studies on various benzoic acids have shown that decarboxylation can be induced under thermal conditions, often in the presence of catalysts or specific solvents. nist.gov

The expected product of the complete decarboxylation of this compound would be 3-bromo-5-phenylphenol. The reaction conditions, such as temperature, pressure, and the presence of catalysts or H-donor solvents, would significantly influence the reaction rate and the formation of potential side products. nist.gov For example, under certain conditions, coupling reactions of the resulting aryl radicals or ions can occur. nist.gov

Table 2: Decarboxylation of Aromatic Carboxylic Acids

| Substrate | Conditions | Major Product(s) | Reference |

| Benzoic Acid | Heat with Soda Lime | Benzene | libretexts.org |

| 4-Hydroxybenzoic Acid | 400 °C, 1 h | Phenol | nist.gov |

| Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | 400 °C, 1 h | Guaiacol, Catechol | nist.gov |

| 2,3,5,6-Tetrafluoroterephthalic Acid | Heat with water (80-180 °C) | 2,3,5,6-Tetrafluorobenzoic acid | google.com |

Note: This table provides examples of decarboxylation reactions for related aromatic carboxylic acids to illustrate the general principles applicable to this compound.

Advanced Spectroscopic Characterization of 3 Bromo 5 4 Carboxyphenyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution.

To date, no specific ¹H or ¹³C NMR spectra for 3-Bromo-5-(4-carboxyphenyl)phenol have been published. However, based on the analysis of related compounds, a hypothetical spectrum can be predicted. For instance, ¹H NMR data for biphenyl-4-carboxylic acid shows proton signals in the aromatic region between 7.4 and 8.1 ppm. chemicalbook.com For this compound, one would expect a complex pattern of signals in the aromatic region. The protons on the carboxyphenyl ring would likely appear as two distinct doublets, while the protons on the bromo-hydroxyphenyl ring would present as a more complex splitting pattern due to their inequivalent environments. The phenolic proton would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

Similarly, a ¹³C NMR spectrum would be crucial for confirming the carbon framework. Based on data for [1,1'-biphenyl]-2-carboxylic acid and [1,1'-biphenyl]-4-carboxylic acid, the carbon signals for the biphenyl (B1667301) core would be expected in the range of 120-147 ppm, with the carboxylic acid carbon appearing further downfield, typically around 168-171 ppm. rsc.org The carbon attached to the bromine atom would be influenced by the heavy atom effect, and its chemical shift would be a key indicator of the substitution pattern.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) would further aid in establishing the connectivity across the biphenyl linkage and to the substituents.

The conformation of biphenyl derivatives is characterized by the torsional or dihedral angle between the two phenyl rings. This conformation is influenced by the nature and position of substituents. For this compound, steric hindrance between the ortho protons and the substituents would likely lead to a non-planar conformation in solution.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide insights into the spatial proximity of protons on the two different rings, which is directly related to the dihedral angle. While no specific conformational studies on this compound are available, research on other substituted biphenyls has utilized such methods to determine their preferred conformations.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Based on data for similar compounds, the following vibrations would be anticipated: a broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹; a strong C=O stretching vibration for the carboxylic acid group, usually around 1680-1710 cm⁻¹; and C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹. researchgate.netspectroscopyonline.com The C-Br stretching vibration would be expected at lower frequencies, typically in the range of 500-650 cm⁻¹.

The FT-Raman spectrum would complement the FT-IR data. Aromatic ring stretching vibrations are often strong in Raman spectra, appearing in the 1300-1600 cm⁻¹ region. The C-C stretching between the two phenyl rings would also be a characteristic band.

Although no experimental spectra for the target compound are available, FT-IR and FT-Raman spectra have been reported for related molecules like 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid and various carboxylic acids, providing a basis for predicting the spectral features of this compound. rsc.orgnih.gov

Table of Predicted Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Phenolic O-H stretch | 3200-3600 (broad) | FT-IR |

| Carboxylic acid O-H stretch | 2500-3300 (very broad) | FT-IR |

| Aromatic C-H stretch | >3000 | FT-IR, FT-Raman |

| Carboxylic acid C=O stretch | 1680-1710 | FT-IR, FT-Raman |

| Aromatic C=C stretch | 1400-1600 | FT-IR, FT-Raman |

| C-Br stretch | 500-650 | FT-IR, FT-Raman |

In the solid state, this compound molecules would be expected to form strong intermolecular hydrogen bonds involving the carboxylic acid and phenol (B47542) functional groups. These interactions would significantly influence the position and shape of the O-H and C=O stretching bands in the vibrational spectra. For example, the C=O stretching frequency is known to shift to lower wavenumbers upon formation of hydrogen-bonded dimers in carboxylic acids. rsc.org The broadness of the O-H stretching bands is also a hallmark of strong hydrogen bonding. A detailed analysis of these spectral features could provide insights into the hydrogen bonding network in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for conjugated systems. Biphenyl and its derivatives typically exhibit strong absorption in the UV region due to π-π* transitions of the aromatic rings. researchgate.netnist.gov

For this compound, the absorption spectrum would be influenced by the extended conjugation of the biphenyl system, as well as by the auxochromic (hydroxyl) and chromophoric (carboxyl and bromo) substituents. One would expect absorption maxima in the UV region, likely with some shift compared to unsubstituted biphenyl. The exact position of the absorption bands would depend on the solvent polarity. While specific UV-Vis data for this compound is not available, studies on other brominated diphenyl ethers show that substitution patterns can significantly affect the absorption maxima. cymitquimica.com

Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound is primarily governed by the π-electron system of the biphenyl core. The electronic transitions in biphenyl and its derivatives are well-characterized and involve promotions of electrons from bonding π orbitals to antibonding π* orbitals (π → π* transitions). wikipedia.org The degree of conjugation between the two phenyl rings, which is dependent on the torsional angle between them, significantly influences the energy of these transitions. In a planar conformation, maximum π-orbital overlap occurs, leading to a lower energy transition and a bathochromic (red) shift in the absorption maximum. Conversely, steric hindrance from substituents, particularly in the ortho positions, can force the rings out of planarity, reducing conjugation and causing a hypsochromic (blue) shift. youtube.com

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |

| Biphenyl | Ethanol | 247 | 17000 | Inferred from wikipedia.orglibretexts.org |

| 4-Biphenylcarboxylic acid | Ethanol | ~260-270 | Not specified | Inferred from core.ac.ukrsc.org |

| Benzene | Hexane | 255 | 215 | wikipedia.org |

| Phenol | Water | 270 | 1450 | youtube.com |

Ligand-Biomolecule Binding Spectroscopic Signatures

The interaction of small molecules like this compound with biomolecules, such as proteins, can be effectively monitored using fluorescence spectroscopy. nih.gov Many proteins possess intrinsic fluorescence due to the presence of aromatic amino acid residues, primarily tryptophan. The binding of a ligand in the vicinity of these fluorophores can lead to a quenching of the fluorescence intensity. researchgate.netresearchgate.net This quenching can occur through static or dynamic mechanisms and provides valuable information about the binding affinity, stoichiometry, and the microenvironment of the binding site. researchgate.net

While specific studies on the binding of this compound to biomolecules are not prevalent, the principles can be illustrated with related compounds. Phenol and its derivatives are known to be fluorescent, and their emission properties are sensitive to the local environment. nih.gov For instance, phenol exhibits an emission maximum around 300 nm when excited at approximately 273 nm. youtube.com Derivatives such as 3-hydroxyflavone (B191502) show dual fluorescence that is highly sensitive to solvent polarity and hydrogen bonding, making them useful as probes for biological systems. nih.gov

The binding of this compound to a protein like human serum albumin (HSA), a common model for drug-protein interaction studies, would be expected to cause a quenching of the protein's intrinsic tryptophan fluorescence. By titrating the protein with the ligand and monitoring the change in fluorescence intensity, a binding constant (K_b) and the number of binding sites (n) can be determined using the Stern-Volmer equation. Furthermore, changes in the fluorescence emission maximum of the ligand itself upon binding can indicate the polarity of the binding pocket.

| Fluorophore | Excitation (nm) | Emission (nm) | Application/Observation | Reference |

| Phenol | 273 | 300 | Intrinsic fluorescence, sensitive to environment. | youtube.com |

| Tryptophan (in HSA) | ~280-295 | ~340-350 | Quenched upon ligand binding. | Inferred from researchgate.netresearchgate.net |

| 3-Hydroxyflavone | Varies | Dual Emission | Sensitive to polarity and hydrogen bonding, used as a biological probe. | nih.gov |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular weight of this compound and for elucidating its fragmentation pathways, which is crucial for its structural confirmation. The presence of a bromine atom is a key feature, as it results in a characteristic isotopic pattern in the mass spectrum due to the nearly equal abundance of its two stable isotopes, ^79Br and ^81Br. This M+2 peak is a strong indicator for the presence of bromine in a fragment. miamioh.edu

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. Aromatic carboxylic acids typically show fragmentation through the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org The biphenyl structure itself is relatively stable, often resulting in a strong molecular ion peak. libretexts.org

For brominated diphenyl ethers, a related class of compounds, common fragmentation patterns include the loss of one or two bromine atoms. acs.orgnih.govacs.org The loss of two bromine atoms simultaneously from the molecular ion has been observed. acs.org Another significant fragmentation pathway for some brominated aromatic compounds containing oxygen is the loss of a CO molecule (mass 28) in addition to bromine atoms. acs.org

Based on these principles, the predicted HRMS fragmentation of this compound would exhibit the following key fragments:

| Fragment | Description | Predicted m/z (for ^79Br) | Notes |

| [C₁₃H₉BrO₃]⁺ | Molecular Ion (M⁺) | 291.97 | Exhibits characteristic M+2 peak for bromine. |

| [C₁₃H₈BrO₂]⁺ | Loss of -OH | 274.97 | Common fragmentation for carboxylic acids. |

| [C₁₂H₉BrO]⁺ | Loss of -COOH | 247.98 | Common fragmentation for carboxylic acids. |

| [C₁₃H₉O₃]⁺ | Loss of -Br | 213.05 | Loss of the halogen atom. |

| [C₁₂H₈BrO]⁺ | Loss of CO₂ and H | 246.97 | Decarboxylation followed by hydrogen loss. |

Surface-Enhanced Raman Scattering (SERS) for Adsorption and Surface Interaction Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study the vibrational modes of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. mdpi.comacs.org SERS can provide detailed information about the orientation and interaction of this compound with the metal surface. The enhancement of the Raman signal is not uniform for all vibrational modes; modes associated with functional groups that are in close proximity to or chemically bonded to the surface are often enhanced more significantly.

For this compound, the carboxylic acid group is expected to be the primary anchoring point to a metal surface like gold or silver. researchgate.net This interaction would likely occur through the deprotonated carboxylate group. SERS studies of 4-biphenylcarboxylic acid on gold colloids have shown that the molecule adsorbs with a flat orientation, with both the biphenyl rings and the carboxylate group interacting with the surface. researchgate.net

The SERS spectrum of this compound would therefore be expected to show enhanced bands corresponding to the carboxylate stretching modes, as well as the ring breathing and stretching modes of the biphenyl system. The position and intensity of these bands can provide clues about the adsorption geometry. For example, a downward frequency shift of the carboxylate stretching mode is indicative of direct chemical adsorption to the metal surface. The C-Br stretching mode would also be of interest, as its enhancement could provide information on the proximity of the bromine atom to the surface.

| Compound | Substrate | Key SERS Bands (cm⁻¹) | Interpretation | Reference |

| 4-Biphenylcarboxylic Acid | Gold Colloid | ~1400 (νs(COO⁻)), various ring modes | Adsorption via carboxylate with a flat orientation of the biphenyl rings. | researchgate.net |

| Biphenyl | Gold Nanoparticles | Ring breathing and stretching modes | Provides information on the orientation of the biphenyl core. | mdpi.comresearchgate.net |

| 4-Mercaptobenzoic Acid | Silver Nanoparticles | ~1080, ~1590 | Adsorption via the thiol group, with characteristic ring modes enhanced. | nih.gov |

The study of this compound and its derivatives using these advanced spectroscopic techniques provides a comprehensive understanding of its fundamental chemical properties. This knowledge is crucial for its potential applications in materials science, medicinal chemistry, and as a molecular probe.

Crystallographic Analysis and Solid State Studies of 3 Bromo 5 4 Carboxyphenyl Phenol

Hirshfeld Surface Analysis for Quantitative Interaction Assessment:This computational method provides a visual and quantitative breakdown of intermolecular contacts within a crystal. The analysis would have offered a detailed fingerprint plot, quantifying the relative contributions of different interactions (e.g., hydrogen bonding, halogen bonding) to the overall crystal stability.

While general principles of crystallography and solid-state chemistry suggest that 3-Bromo-5-(4-carboxyphenyl)phenol would exhibit a rich network of intermolecular interactions, the absence of a published crystal structure prevents any specific, data-driven discussion. Research on similar molecules, such as other substituted biphenyl (B1667301) carboxylic acids and brominated phenols, indicates that hydrogen-bonded dimers formed by the carboxylic acid groups are a common and dominant feature in the solid state. nih.govnih.gov The interplay of the bromo and hydroxyl substituents would also be expected to significantly influence the crystal packing. inchem.orgnih.gov

The synthesis and study of such compounds are often driven by their potential applications in materials science and medicinal chemistry. researchgate.netajgreenchem.com However, without experimental data, any further discussion on this compound would be speculative and fall outside the required scope of this article.

Should the crystallographic data for this compound be published in the future, a complete and detailed analysis as outlined above would become possible.

Computational Chemistry and Molecular Modeling of 3 Bromo 5 4 Carboxyphenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 3-Bromo-5-(4-carboxyphenyl)phenol, these calculations would elucidate the influence of the bromo, hydroxyl, and carboxyphenyl substituents on the biphenyl (B1667301) core.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. While direct DFT data for this compound is absent, studies on analogous compounds like Biphenyl-4-carboxylic acid (BCA) and 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid offer valuable insights. researchgate.netnih.gov

Electronic Structure and Reactivity Descriptors:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (E_gap) is a key indicator of molecular stability and reactivity. researchgate.net For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the calculated HOMO-LUMO energy gap is 4.3337 eV. nih.gov In the HOMO of this analog, the electron density is mainly concentrated on the biphenyl rings, whereas in the LUMO, it is primarily located on the benzoic acid portion. nih.gov A comparative study on Biphenyl-4-carboxylic acid (BCA) also highlights the importance of the HOMO-LUMO gap in assessing molecular reactivity. researchgate.net

Molecular Electrostatic Potential (MESP): The MESP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It provides a visual representation of the charge distribution. For Biphenyl-4-carboxylic acid, MESP analysis has been used to identify the regions susceptible to electrostatic interactions. researchgate.net

Fukui Functions: While not explicitly detailed for a direct analog in the search results, Fukui functions are reactivity descriptors derived from DFT that can pinpoint the most electrophilic and nucleophilic sites within a molecule with greater precision than MESP alone.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | Data not available | Data not available | 4.3337 nih.gov |

| Biphenyl-4-carboxylic acid | Data not available | Data not available | Data not available in provided search results |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It can reveal important information about intramolecular charge transfer and the stability arising from these interactions. A study on Biphenyl-4-carboxylic acid (BCA) utilized NBO analysis to investigate its molecular stability and bond strength. researchgate.net This type of analysis for this compound would be critical in understanding the electronic interplay between the bromo, hydroxyl, and carboxyphenyl groups and the biphenyl system.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of biphenyl derivatives is a key determinant of their physical and biological properties. The rotation around the central carbon-carbon bond connecting the two phenyl rings is of particular interest.

A benchmarking study on substituted biphenyls using DFT has shown that the torsional barriers can be accurately calculated. nih.gov For biphenyl itself, the dihedral angle between the rings in the solution state is determined to be approximately 32 ± 2°. rsc.org The presence of substituents, such as the bromo, hydroxyl, and carboxylic acid groups in this compound, would significantly influence the preferred conformation and the energy barrier to rotation. The steric hindrance from the bromo and hydroxyl groups at the 3- and 5-positions would likely lead to a non-planar ground state conformation. A detailed conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle to identify the most stable conformers and the transition states connecting them.

Molecular Dynamics (MD) Simulations for Structural Dynamics and Stability

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. While no direct MD simulation studies were found for this specific molecule, research on a related quinoline (B57606) derivative, 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6- carboxylic acid, has employed MD simulations to study its stability and interactions. chemrxiv.orgchemrxiv.org Such simulations for this compound would be valuable for understanding its flexibility, solvent interactions, and the time-averaged behavior of its conformational isomers.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. Several studies have performed molecular docking on biphenyl carboxylic acid derivatives, highlighting their potential as inhibitors for various enzymes. researchgate.netresearchgate.net For instance, biphenyl carboxylic acid derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs). researchgate.net Another study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid performed molecular docking with the SARS-Covid-2 protein. nih.govrri.res.in

A molecular docking study of this compound against relevant biological targets could reveal its potential pharmacological applications. The docking results would depend on the specific protein's binding site characteristics and the molecule's ability to form favorable interactions, such as hydrogen bonds and hydrophobic contacts.

| Ligand | Receptor | Binding Affinity/Score |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | SARS-Covid-2 (PDB ID: 8BEC) | -7.6 kcal/mol rri.res.in |

| Biphenyl carboxylic acid derivatives | Matrix Metalloproteinase-3 (MMP-3) | Significant correlation between dock scores and biological activities researchgate.net |

| Direct analogues of flurbiprofen | Cyclooxygenase (COX) | Glide XP score of -8.39 for the most active molecule researchgate.net |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO properties of organic molecules are often related to intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system.

Studies on substituted biphenyls suggest that their NLO properties can be tuned by the appropriate choice of substituents. researchgate.netjcsp.org.pkhep-bejune.ch The presence of both electron-donating (hydroxyl) and potentially electron-withdrawing (carboxyl) groups on the biphenyl framework of this compound suggests that it might exhibit NLO properties. Theoretical calculations of properties like the first hyperpolarizability (β) would be necessary to quantify its NLO response. Research on other substituted aromatic compounds has shown that DFT calculations can be a powerful tool for predicting NLO properties. jcsp.org.pk

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry, particularly through molecular modeling, serves as a powerful tool for predicting the spectroscopic characteristics of molecules like this compound. By employing theoretical models, researchers can estimate various spectroscopic parameters, offering insights into the molecule's structure, bonding, and electronic properties. These predictions are invaluable for interpreting experimental spectra and understanding the fundamental behavior of the compound at a molecular level.

The primary computational method utilized for predicting spectroscopic parameters is Density Functional Theory (DFT). This approach calculates the electron density of a molecule to determine its energy and other properties. A popular functional within DFT for this purpose is B3LYP, often paired with a basis set such as 6-311++G(d,p), to provide a balance of accuracy and computational cost. ejournal.byscispace.com Such calculations can predict vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Infrared (IR) Spectroscopy Predictions

Theoretical calculations of IR spectra involve determining the vibrational frequencies of the molecule's bonds. These frequencies correspond to the energy required to induce vibrations such as stretching and bending. For this compound, key vibrational modes would include the O-H stretch of the phenol (B47542) and carboxylic acid groups, the C=O stretch of the carboxylic acid, C-Br stretching, and various aromatic C-H and C=C stretching and bending vibrations. okstate.edu

It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. researchgate.net The predicted IR spectrum provides a detailed map of the functional groups present in the molecule.

Predicted Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | ~3500-3300 | Associated with the hydroxyl group of the carboxylic acid, often broad due to hydrogen bonding. |

| O-H Stretch (Phenol) | ~3600-3400 | Characteristic of the phenolic hydroxyl group. researchgate.net |

| C-H Stretch (Aromatic) | ~3100-3000 | Pertains to the stretching of carbon-hydrogen bonds on the aromatic rings. okstate.edu |

| C=O Stretch (Carboxylic Acid) | ~1750-1700 | A strong absorption band indicative of the carbonyl group in the carboxylic acid. |

| C=C Stretch (Aromatic) | ~1600-1450 | Multiple bands corresponding to the carbon-carbon double bond stretching within the phenyl rings. okstate.edu |

| O-H Bend (Phenol) | ~1400-1300 | In-plane bending of the phenolic hydroxyl group. |

| C-O Stretch (Phenol/Carboxylic Acid) | ~1250-1150 | Stretching vibrations of the carbon-oxygen single bonds. |

| C-Br Stretch | ~600-500 | Characteristic stretching vibration of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The chemical shifts are then determined relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the two aromatic rings and the hydroxyl protons of the phenol and carboxylic acid. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, and the electron-donating effect of the phenolic hydroxyl group. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with their chemical shifts reflecting their local electronic environment.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) |

| Phenolic (-OH) | 9.0 - 10.0 | Singlet (broad) |

| Aromatic Protons (Carboxyphenyl ring) | 7.5 - 8.2 | Doublet, Doublet |

| Aromatic Protons (Bromophenol ring) | 6.8 - 7.4 | Singlet, Doublet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Phenolic C-O | 155 - 160 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C (ipso, attached to other ring) | 130 - 145 |

| Aromatic C-H | 115 - 135 |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Computational models also allow for the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability. ejournal.byscispace.com A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For this compound, the distribution of the HOMO and LUMO electron densities would indicate the likely sites for electrophilic and nucleophilic attack.

These theoretical predictions, while not a substitute for experimental data, provide a robust framework for the structural elucidation and spectroscopic characterization of this compound.

Applications in Advanced Materials Science

Supramolecular Assembly and Material Fabrication

The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, are central to the potential applications of 3-Bromo-5-(4-carboxyphenyl)phenol. The molecule's distinct functional groups allow for the construction of complex, ordered structures.

The carboxylic acid group on the phenyl ring is a key feature that enables this compound to act as an organic linker in the formation of Metal-Organic Frameworks (MOFs) and coordination polymers. acs.orgnih.gov In these materials, the carboxylate group can coordinate to metal ions or clusters, creating extended one-, two-, or three-dimensional networks. nih.gov The structure of the resulting framework is influenced by the coordination geometry of the metal ion and the connectivity of the organic linker.

The presence of the bromine atom and the hydroxyl group can further influence the properties of the resulting MOF. The bromine atom can modify the electronic properties of the linker and introduce steric effects that can control the framework's topology. The hydroxyl group can act as a secondary coordination site or participate in hydrogen bonding within the framework, enhancing its stability and potentially creating specific active sites for catalysis or sensing. mdpi.com For instance, MOFs constructed from ligands with similar functionalities have shown promise in gas storage and separation. rsc.org

Below is a table illustrating the potential of analogous ligands in the formation of coordination polymers.

| Ligand | Metal Ion(s) | Resulting Structure Type | Potential Application |

| 5-(3-carboxyphenyl)picolinic acid | Mn(II), Cd(II), Zn(II) | 1D, 2D, and 3D coordination polymers | Heterogeneous catalysis acs.org |

| 4-(4-carboxyphenyl)-terpyridine | Mn(II), Co(II), Zn(II) | 1D, 2D, and 3D metal-organic frameworks | Luminescence, Magnetic materials nih.gov |

| 5-bromonicotinic acid | Cd(II), Co(II) | 2D and 3D metal-organic frameworks | Photoluminescence, H2 purification rsc.org |

Beyond coordination with metals, this compound can self-assemble into intricate supramolecular structures through a variety of non-covalent interactions. wikipedia.orgopenstax.org The carboxylic acid group can form strong hydrogen bonds, often leading to the formation of dimers. The hydroxyl group is also a potent hydrogen bond donor and acceptor. These hydrogen bonds, in conjunction with π-π stacking interactions between the phenyl rings, can direct the assembly of the molecules into well-defined architectures such as sheets, ribbons, or helical structures.

The bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can provide an additional level of control over the supramolecular assembly. wikipedia.org The interplay of these various non-covalent forces is crucial in dictating the final structure and properties of the resulting material. nih.gov The study of similar molecules has shown how these interactions can lead to the formation of complex and functional assemblies. nih.gov

Organic Semiconductor and Electronic Material Components

The conjugated π-system of the biphenyl (B1667301) core in this compound suggests its potential use in organic electronic devices. The electronic properties of the molecule can be tuned by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.

In the field of Organic Light-Emitting Diodes (OLEDs), materials with specific energy levels for their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are required to ensure efficient charge injection, transport, and recombination. rsc.org Phenolic compounds have been investigated for their role in light-emitting materials, with their electronic properties being tunable through substitution. mdpi.comresearchgate.netmdpi.com The introduction of a bromine atom can influence the electronic characteristics and intersystem crossing rates, which is a critical parameter in phosphorescent OLEDs. acs.org While specific data for this compound is not available, analogous brominated and phenolic compounds are used in the development of materials for OLEDs. researchgate.net

The following table summarizes the properties of some organic semiconductors with functionalities relevant to this compound.

| Compound Type | Key Functional Groups | Relevant Properties for OLEDs |

| 4,8-substituted 1,5-naphthyridines | Aromatic core, various substituents | Blue fluorescence, suitable electron affinities and ionization potentials |

| Bromo-substituted polyimides | Bromo-substituents, imide linkages | High nonlinear optical coefficient, good optical transparency |

| Phenolic compounds in Brassica sprouts | Phenolic hydroxyl groups | Enhanced accumulation under specific light conditions, indicating tunable photophysical properties |

In Dye-Sensitized Solar Cells (DSSCs), organic dyes are used to absorb light and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). A crucial component of these dyes is an anchoring group that binds the dye to the TiO₂ surface. researchgate.net The carboxylic acid group of this compound is an ideal anchor for this purpose. nih.govcapes.gov.brrsc.org

Development of Photosensitizers for Photocatalytic Systems

Photosensitizers are molecules that absorb light and transfer the energy to other molecules, thereby initiating a chemical reaction. The development of efficient photosensitizers is key for various photocatalytic applications, including organic synthesis and environmental remediation. Brominated organic compounds have been shown to act as effective photosensitizers. nih.govnih.gov The bromine atom, through the heavy-atom effect, can promote intersystem crossing from the excited singlet state to the triplet state, which often has a longer lifetime and is more reactive.

This compound, with its combination of a chromophoric biphenyl core and a bromine atom, has the potential to function as a photosensitizer. researchgate.net The carboxylic acid group could also serve to anchor the molecule to a solid support, creating a heterogeneous photocatalyst that is easily recoverable and reusable. mdpi.com The photocatalytic activity of such a system could be directed towards various transformations, such as the degradation of pollutants or the synthesis of fine chemicals. researchgate.net

Medicinal Chemistry and Pharmacological Potential of 3 Bromo 5 4 Carboxyphenyl Phenol Derivatives

3-Bromo-5-(4-carboxyphenyl)phenol as a Privileged Molecular Scaffold

There is no scientific literature available that identifies this compound as a privileged molecular scaffold in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, and while the biphenyl (B1667301) phenol (B47542) substructure is present in some biologically active molecules, this specific compound has not been designated as such in published research.

No targeted drug discovery programs utilizing this compound as a lead compound have been reported in the available scientific literature. Consequently, there are no published derivatization strategies for this specific molecule aimed at enhancing its therapeutic potential.

As there are no reported derivatization strategies or biological activity data for derivatives of this compound, no Structure-Activity Relationship (SAR) studies have been published. SAR studies are essential for understanding how chemical structure relates to biological activity and for the rational design of more potent and selective drug candidates.

Investigation of Potential Biological Activities

There is a lack of published research investigating the potential biological activities of this compound.

No studies were found that evaluated the inhibitory activity of this compound against the enzymes Protein Tyrosine Phosphatase 1B (PTP1B), α-Glucosidase, or S-Nitrosoglutathione Reductase (GSNOR). While other bromophenol compounds have been investigated as inhibitors of PTP1B and α-Glucosidase, there is no specific data for this compound.

There are no reports in the scientific literature describing any anticancer activity for this compound. Furthermore, no studies have been conducted to investigate its potential molecular interaction mechanisms with DNA, such as groove binding or intercalation.

Receptor Binding Affinity and Selectivity Profiling

No data is available regarding the receptor binding affinity and selectivity profile of this compound for any biological receptor. Such studies are crucial for determining the potential therapeutic targets and off-target effects of a compound.

Research on this compound in Ligand-Based Drug Design Remains Undisclosed

Despite a comprehensive search of scientific literature and patent databases, no specific research applying pharmacophore modeling or ligand-based drug design approaches directly to this compound or its derivatives has been identified.

This indicates a significant gap in the publicly available research landscape concerning the computational medicinal chemistry of this specific chemical scaffold. While the principles of pharmacophore modeling and ligand-based drug design are well-established methodologies in drug discovery, their application to this compound has not been detailed in published studies.

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model then serves as a template for designing or identifying new molecules with potential therapeutic activity.

Similarly, ligand-based drug design encompasses a range of computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies, which are employed when the three-dimensional structure of the biological target is unknown. These approaches rely on the analysis of a set of molecules with known activities to develop predictive models that can guide the design of more potent compounds.

The absence of such studies for this compound means that key insights into its potential pharmacological applications, which would be derived from these computational approaches, are not available. This includes the identification of its crucial pharmacophoric features and the development of predictive models to guide the synthesis of novel, more active derivatives.

Consequently, it is not possible to provide an article detailing the research findings, including data tables, on the pharmacophore modeling and ligand-based drug design of this compound derivatives as per the requested outline. The scientific community has yet to publish research in this specific area.

Future Research Directions and Outlook for 3 Bromo 5 4 Carboxyphenyl Phenol

Exploration of Novel and Sustainable Synthetic Pathways

The efficient and environmentally benign synthesis of 3-Bromo-5-(4-carboxyphenyl)phenol is a foundational pillar for its future exploration. Current synthetic strategies for similar biphenyl (B1667301) structures heavily rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. gctlc.orgresearchgate.netajgreenchem.comajgreenchem.com Future research will likely focus on optimizing these methods and exploring novel, more sustainable alternatives.

A primary objective will be the development of "green" synthetic protocols. This includes the use of environmentally friendly solvents like water or ethanol, and the development of recoverable and reusable catalysts to minimize waste and cost. gctlc.orgresearchgate.netrsc.org Research into nickel-catalyzed cross-coupling reactions also presents a promising, more cost-effective alternative to palladium-based systems. nih.gov Furthermore, exploring one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, could significantly improve efficiency and reduce the environmental footprint of the synthesis. nih.govacs.org

The table below outlines potential areas of exploration for the synthesis of this compound.

| Synthetic Approach | Research Focus | Potential Advantages |

| Green Suzuki-Miyaura Coupling | Use of aqueous media, biodegradable ligands, and recyclable palladium catalysts. gctlc.orgresearchgate.netrsc.org | Reduced environmental impact, lower cost, increased safety. |

| Nickel-Catalyzed Cross-Coupling | Development of efficient nickel-based catalysts for the coupling of the aryl halide and boronic acid precursors. nih.gov | Cost-effective alternative to palladium, potential for unique reactivity. |

| One-Pot Synthesis | Designing a reaction sequence where the biphenyl core is formed and functionalized in a single reaction vessel. nih.govacs.org | Increased efficiency, reduced waste, and lower operational complexity. |

| Flow Chemistry | Adaptation of the synthesis to continuous flow reactors. | Enhanced control over reaction parameters, improved scalability and safety. |

Development of Advanced Functional Materials with Tunable Properties

The unique combination of a rigid biphenyl backbone, a polar hydroxyl group, and a versatile carboxylic acid moiety makes this compound an attractive building block for a variety of advanced functional materials.

One significant area of future research lies in the domain of liquid crystals . The biphenyl unit is a common core for liquid crystalline materials. beilstein-journals.orgresearchgate.netrsc.orggoogle.comtandfonline.com By modifying the structure of this compound, for instance, through esterification of the phenol (B47542) or carboxylic acid groups with long alkyl chains, it may be possible to induce liquid crystalline phases with specific properties. The bromine atom could also influence the intermolecular interactions and packing, potentially leading to novel mesophases.

Another exciting avenue is the creation of metal-organic frameworks (MOFs) . The carboxylic acid group is an ideal linker for coordinating with metal ions to form porous, crystalline MOFs. rsc.orgnih.govacs.orgrsc.orgacs.orgnih.gov The bromo and hydroxyl groups could serve as secondary functional sites within the pores of the MOF, enabling applications in gas storage, separation, and catalysis. The table below summarizes potential research directions in this area.

| Material Type | Research Direction | Potential Applications |

| Liquid Crystals | Synthesis of derivatives with varying chain lengths and linkage groups to investigate mesophase behavior. beilstein-journals.orgrsc.org | Display technologies, sensors, optical materials. |

| Metal-Organic Frameworks (MOFs) | Use as a primary or secondary linker in the synthesis of novel MOFs with tailored pore sizes and functionalities. rsc.orgnih.govacs.org | Gas storage and separation, catalysis, drug delivery. |

| Polymers | Incorporation as a monomer into polyesters or polyamides to create high-performance polymers with enhanced thermal stability and specific functionalities. | Advanced engineering plastics, membranes for separation. |

Targeted Therapeutic Applications and Elucidation of Molecular Mechanisms

Substituted biphenyl carboxylic acids have demonstrated a wide range of biological activities, suggesting that this compound and its derivatives could hold significant therapeutic potential. ajgreenchem.comajgreenchem.comontosight.ainih.govoup.com Future research should focus on a systematic screening of this compound and its analogues for various biological activities.

Initial investigations could explore its potential as an anticancer agent , given that some biphenyl carboxylic acids have shown promising results against breast cancer cell lines. ajgreenchem.comajgreenchem.com Another area of interest is its potential as an antiresorptive agent for the treatment of bone diseases like osteoporosis, as related compounds have been shown to inhibit osteoclast activity. nih.govoup.com

A crucial aspect of this research will be to elucidate the underlying molecular mechanisms of action . This would involve identifying the specific cellular targets and signaling pathways that are modulated by the compound. Techniques such as in silico docking studies can be employed to predict potential protein targets, which can then be validated through experimental assays. researchgate.netnih.govnih.govjchemlett.com Understanding these mechanisms is vital for optimizing the compound's structure to enhance its efficacy and selectivity.

| Therapeutic Area | Research Focus | Potential Molecular Targets |

| Oncology | Screening for cytotoxic activity against various cancer cell lines and in vivo tumor models. ajgreenchem.comajgreenchem.com | Kinases, transcription factors, apoptosis-related proteins. |

| Bone Diseases | Evaluation of effects on osteoclast and osteoblast function to assess potential for treating osteoporosis. nih.govoup.com | Receptor activator of nuclear factor-κB ligand (RANKL) signaling pathway. |

| Inflammatory Diseases | Investigation of anti-inflammatory properties in cellular and animal models of inflammation. | Cyclooxygenase (COX) enzymes, inflammatory cytokines. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

In silico screening of virtual libraries of derivatives can rapidly identify candidates with a high probability of desired biological activity or material properties. researchgate.netnih.govnih.govjchemlett.com This can significantly reduce the time and cost associated with experimental screening. Machine learning models can be trained on existing data for similar compounds to predict properties such as toxicity, solubility, and binding affinity to specific protein targets.

Furthermore, generative AI models can be employed to design novel derivatives of this compound with optimized properties. arxiv.orgresearchgate.net By learning the complex relationships between chemical structure and function, these models can propose new molecules that are more likely to succeed in experimental validation. This data-driven approach will accelerate the design-build-test-learn cycle, paving the way for the rapid discovery of new functional materials and therapeutic agents based on the this compound scaffold.

| AI/ML Application | Research Objective | Expected Outcome |

| Virtual Screening | To identify derivatives with high predicted affinity for specific therapeutic targets or desirable material properties. researchgate.netnih.govnih.govjchemlett.com | A prioritized list of candidate molecules for synthesis and experimental testing. |

| Property Prediction | To develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. specialchem.comgoogle.comnih.gov | Accurate prediction of physicochemical and biological properties, reducing the need for extensive experimentation. |

| Generative Design | To create novel molecular structures based on the this compound scaffold with optimized properties. arxiv.orgresearchgate.net | The discovery of new compounds with enhanced performance for specific applications. |

常见问题

Q. How can researchers optimize the synthesis of 3-Bromo-5-(4-carboxyphenyl)phenol to improve yield and purity?

- Methodological Answer : Synthesis optimization can be achieved via coupling reactions (e.g., Suzuki-Miyaura or Ullmann reactions) to assemble the biphenyl core, followed by bromination at the meta position. Purification via liquid-liquid extraction using solvents like methyl isobutyl ketone (MIBK) can isolate the compound from byproducts . Monitor reaction progress and purity using NMR spectroscopy , focusing on bromine-induced isotopic shifts in spectra to confirm structural integrity .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- and NMR : Identify aromatic protons and carbons, with attention to bromine’s deshielding effects and isotopic splitting patterns .

- FT-IR : Confirm the presence of carboxylic acid (broad O-H stretch ~2500-3000 cm) and phenolic hydroxyl groups .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. Cross-reference spectral data with databases like PubChem or NIST .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine acts as a directing group , facilitating electrophilic substitution at the para position relative to the phenolic hydroxyl. Its electronegativity enhances reactivity in palladium-catalyzed cross-couplings (e.g., with aryl boronic acids). Steric hindrance from the 4-carboxyphenyl group may necessitate optimized reaction temperatures (e.g., 80–100°C) and ligands like SPhos .

Advanced Research Questions

Q. What strategies can mitigate solubility challenges of this compound in aqueous and organic solvents?

- Methodological Answer :

- Derivatization : Convert the carboxylic acid to a methyl ester (via Fischer esterification) to enhance organic solubility .

- Co-solvent systems : Use DMSO:water mixtures (e.g., 70:30) for aqueous studies, or THF:methanol for organic phases .

- Surfactants : Incorporate Tween-80 or cyclodextrins to stabilize the compound in biological assays .

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer : Perform orthogonal assays :

- Use isothermal titration calorimetry (ITC) to directly measure binding affinities.

- Validate inhibition via enzyme kinetics (e.g., Michaelis-Menten plots) under varying pH and ionic strength .

- Control for compound stability using HPLC post-assay to confirm structural integrity .

Q. What computational approaches predict this compound’s interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Molecular docking : Simulate binding to enzymes (e.g., tyrosinase) using AutoDock Vina, focusing on halogen-bonding interactions with the bromine atom .

Q. How to design degradation studies to assess environmental persistence?

- Methodological Answer :

- Hydrolytic degradation : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring breakdown via LC-MS.

- Photolytic stability : Expose to UV light (254 nm) and analyze degradation products using GC-MS .

- Microbial degradation : Use soil slurry models with LC-MS/MS to track metabolite formation .

Q. What experimental approaches address regioselectivity challenges in further functionalization?

- Methodological Answer :